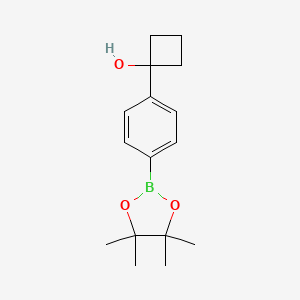

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol

Description

This compound (CAS: 1398331-98-0) is a boronate ester featuring a cyclobutanol-substituted phenyl group. Its molecular formula is C₁₆H₂₃BO₃, with a purity of ≥95% .

Properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-8-6-12(7-9-13)16(18)10-5-11-16/h6-9,18H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJDMTWSQDLRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701156879 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701156879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398331-98-0 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1398331-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701156879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that similar compounds with a tetramethyl-1,3,2-dioxaborolane group are often used in borylation reactions.

Mode of Action

The compound’s mode of action involves the tetramethyl-1,3,2-dioxaborolane group, which is known to enable Suzuki coupling reactions. This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds.

Biochemical Pathways

The compound is likely involved in the borylation of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes. These reactions are part of larger biochemical pathways that lead to the formation of complex organic molecules.

Result of Action

The result of the compound’s action would be the formation of new carbon-carbon bonds via the Suzuki coupling reaction. This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.

Action Environment

Environmental factors such as temperature, pH, and the presence of a suitable catalyst (such as palladium) can influence the compound’s action, efficacy, and stability. The compound’s stability under various conditions would also be an important factor to consider.

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

- Molecular Formula : C16H23BO3

- Molecular Weight : 274.16 g/mol

- CAS Number : 1398331-98-0

Synthesis

The compound is synthesized through a palladium-catalyzed coupling reaction involving 1-(4-bromophenyl)cyclobutanol and bis(pinacolato)diboron. The general reaction conditions include:

Anticancer Properties

Recent studies have indicated that compounds containing boron moieties exhibit significant anticancer properties. The presence of the dioxaborolane group in this compound suggests potential interactions with cellular pathways involved in cancer progression.

Table 1: Summary of Biological Activities

The biological activity of this compound may be attributed to its ability to interact with key proteins involved in cell signaling pathways. Specifically, the boron atom can form reversible covalent bonds with biomolecules, potentially altering their function and leading to apoptosis in cancer cells.

Case Studies

-

Study on Cancer Cell Lines

- A study evaluated the effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM.

- : The compound demonstrated a dose-dependent cytotoxic effect on breast and prostate cancer cells.

-

Enzyme Interaction Analysis

- Another investigation focused on the compound's ability to inhibit specific kinases associated with tumor growth. The results indicated that the compound effectively inhibited the activity of these enzymes by binding to their active sites.

- : This suggests a potential role for the compound in targeted cancer therapies.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclobutanol moiety linked to a phenyl group that is further substituted with a boron-containing dioxaborolane group. This structure imparts several functional properties:

- Molecular Formula: C₁₈H₂₃BNO₄

- Molecular Weight: 321.29 g/mol

- CAS Number: 2009169-65-5

The boron-containing group facilitates reactions typical of boronic acids, such as cross-coupling reactions.

2.1. Suzuki Coupling Reactions

The presence of the pinacolborane group allows for participation in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This reaction is particularly useful in synthesizing biaryl compounds and other complex organic molecules .

2.2. Synthesis of Aggregation-Induced Emission (AIE) Molecules

The compound has been utilized to synthesize AIE-active molecules. For instance, it serves as a linker in the synthesis of ultrabright red AIE dots with significant quantum yields, enhancing their application in optoelectronic devices .

3.1. Organic Light Emitting Diodes (OLEDs)

Due to its photophysical properties, derivatives of this compound are being explored for use in OLEDs. The AIE characteristics contribute to improved efficiency and brightness in light-emitting applications .

3.2. Dye-Sensitized Solar Cells (DSSCs)

The compound has been incorporated into dye-sensitized solar cells, where it functions as a dye with notable performance metrics: a current density of 13.60 mA/cm² and a power conversion efficiency of 4.94% . This underscores its potential in renewable energy technologies.

4.1. Development of AIE Dots

In a study focused on the synthesis of AIE dots using this compound as a precursor, researchers achieved an absolute quantum yield of 12.9%. This was accomplished by linking dimethylpyranyldene-malononitrile and anthracenes through the compound .

| Property | Value |

|---|---|

| Quantum Yield | 12.9% |

| Emission Color | Red |

4.2. Application in DSSCs

In another case study involving dye-sensitized solar cells, the compound was used to create a bisthiazole dye that exhibited impressive photovoltaic performance metrics:

| Metric | Value |

|---|---|

| Current Density | 13.60 mA/cm² |

| Open-Circuit Voltage | 620 mV |

| Fill Factor | 58.2% |

| Power Conversion Efficiency | 4.94% |

Comparison with Similar Compounds

Boronate Ring Modifications

Key Insight : The tetramethyl dioxaborolane group in the parent compound provides superior steric shielding compared to dioxaborinane analogs, making it more suitable for air- or moisture-sensitive reactions .

Cyclic Alcohol/Amino Substitutions

Key Insight: The cyclobutanol group in the parent compound offers unique strain-driven reactivity, while amino or ketone substitutions expand utility in diverse synthetic pathways .

Aromatic Substituent Variations

Key Insight: Phenolic derivatives exhibit higher acidity, enabling deprotonation for Suzuki-Miyaura couplings, while ester-containing analogs may require protection under basic conditions .

Cross-Coupling Reactions

The parent compound participates in palladium-catalyzed Suzuki-Miyaura couplings due to its stable boronate ester, enabling biaryl bond formation . Comparatively, piperidine or pyrrolidine analogs (e.g., 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine) may exhibit slower coupling rates due to steric hindrance from the nitrogen-containing ring .

Stability and Handling

Compounds like 4,4,5,5-Tetramethyl-2-(4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane (bis-boronate) face solubility challenges (MW = 434.19 g/mol) but enable iterative cross-couplings . Hazard data for some analogs (e.g., H302: harmful if swallowed) necessitates careful handling .

Preparation Methods

Reaction Overview

The most widely documented synthesis involves a Miyaura borylation reaction between 1-(4-bromophenyl)cyclobutanol and bis(pinacolato)diboron (Figure 1). This palladium-catalyzed process replaces the bromine atom with a pinacolboronate group, forming the target compound.

Reaction Equation:

$$

\text{1-(4-Bromophenyl)cyclobutanol} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, Base}} \text{1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol}

$$

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, forming a Pd(II) intermediate. Transmetallation with bis(pinacolato)diboron then occurs, followed by reductive elimination to yield the boronic ester. Key considerations include:

- Catalyst Selection: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ are typically employed due to their efficacy in Miyaura borylations.

- Base and Solvent: Potassium acetate (KOAc) in 1,4-dioxane or dimethylformamide (DMF) facilitates deprotonation and stabilizes intermediates.

- Temperature: Reactions are conducted at 80–100°C under inert atmosphere to prevent boronic ester hydrolysis.

Alternative Synthetic Routes

Despite the dominance of the Miyaura method, other approaches remain underexplored:

Halogen Exchange Reactions

Hypothetically, 1-(4-iodophenyl)cyclobutanol could undergo borylation under milder conditions due to iodine’s superior leaving-group ability. However, no experimental validation exists for this substrate.

Cyclobutanol Ring Formation Post-Borylation

An alternative strategy involves synthesizing the boronic ester first, followed by cyclobutanol ring formation. For example, a [2+2] photocycloaddition of styrylboronic esters could generate the cyclobutane core. However, steric hindrance from the boronic ester may limit this approach.

Characterization and Physicochemical Properties

Spectroscopic Data

Physical Properties

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 394.9±25.0°C (Predicted) | Computational estimation |

| Density | 1.10±0.1 g/cm³ | Predicted |

| pKa | 14.41±0.20 | Theoretical calculation |

Applications and Derivative Synthesis

The boronic ester group enables diverse transformations:

- Suzuki Couplings: Cross-coupling with aryl halides to form biaryl structures.

- Oxidation: Conversion to phenol derivatives via oxidative deborylation.

- Cyclobutanol Modifications: Etherification or esterification of the hydroxyl group.

Q & A

Q. What are the primary synthetic routes for preparing 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronic esterification using cyclobutanol derivatives. For example, a two-step palladium-catalyzed coupling reaction with aryl halides and pinacol boronic esters is common . Key intermediates like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile or phenol derivatives are characterized using NMR (¹H/¹³C/¹¹B), HRMS , and X-ray crystallography to confirm regiochemistry and boron retention .

Q. How is this compound utilized in cross-coupling reactions for complex molecule synthesis?

Methodological Answer: The boronic ester moiety enables participation in Suzuki-Miyaura reactions , forming biaryl or heteroaryl linkages. For instance, it has been used to synthesize meta-terphenyl-linked donor-acceptor dyads for charge-transfer studies. Reaction optimization includes screening Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF/toluene at 80–100°C . Purity is critical; column chromatography (hexanes/EtOAc with 0.25% Et₃N) is often employed to remove Pd residues .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- ¹¹B NMR : Confirms boron coordination (δ ~30 ppm for dioxaborolane rings) .

- HRMS : Validates molecular weight (e.g., C₁₆H₂₃BO₃: calc. 282.1734, found 282.1736) .

- FT-IR : Detects hydroxyl (~3400 cm⁻¹) and boronate ester (~1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How do stereochemical challenges in synthesizing enantioenriched derivatives of this compound impact its applications?

Methodological Answer: The cyclobutanol ring introduces stereogenic centers , requiring chiral catalysts (e.g., Rh(II)/Cu(I)) or enzymatic resolution. For example, (1R,2S,3R)-configured derivatives (e.g., 4-26 in ) are synthesized via asymmetric hydrogenation or kinetic resolution. Chiral HPLC (Chiralpak IA/IB) and optical rotation are used to determine enantiomeric excess (ee >98%) . Contradictions in stereochemical outcomes may arise from competing reaction pathways (e.g., epimerization during workup), necessitating inert atmosphere protocols .

Q. What strategies resolve low yields in cross-coupling reactions involving this compound?

Methodological Answer: Low yields (<30%) often stem from steric hindrance (cyclobutanol) or boron leaching . Mitigation strategies:

- Pre-activation : Use aryl triflates instead of bromides to enhance electrophilicity .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr conventional) .

- Borylation optimization : Replace pinacol with neopentyl glycol to stabilize boron intermediates .

Table 1: Yield Optimization Case Study

| Condition | Yield (%) | Reference |

|---|---|---|

| Conventional Pd(PPh₃)₄/K₂CO₃ | 27 | |

| Microwave/Pd(dppf)Cl₂ | 58 | |

| Neopentyl glycol boronate | 72 |

Q. How are contradictory spectral data (e.g., NMR splitting patterns) analyzed for derivatives of this compound?

Methodological Answer: Contradictions in ¹H NMR (e.g., unexpected splitting in cyclobutanol protons) may indicate conformational dynamics or diastereomer formation . Techniques:

- VT-NMR : Variable-temperature studies to detect rotational barriers (e.g., ΔG‡ >60 kJ/mol for hindered rotation) .

- DFT calculations : Compare experimental coupling constants (J) with computed values for different conformers .

- NOESY : Identifies spatial proximity between protons (e.g., cyclobutanol OH and adjacent aryl groups) .

Q. What role does this compound play in developing functional materials (e.g., OLEDs or COFs)?

Methodological Answer: As a boron-containing building block , it is used in:

- OLEDs : As a host matrix component (e.g., combined with dihydroacridine or phenoxazine derivatives) for thermally activated delayed fluorescence (TADF). Device efficiency is tested via electroluminescence (EQE ~15%) .

- Covalent Organic Frameworks (COFs) : Serves as a linker in boronate ester-linked COFs. Solvothermal synthesis (e.g., mesitylene/dioxane at 120°C) yields porous materials with BET surface areas >500 m²/g .

Key Reference Synthesis for OLEDs:

9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine

Yield: 68%

Conditions: Pd₂(dba)₃, SPhos, K₃PO₄, toluene/H₂O (3:1), 90°C, 12 hr [[11]]

Q. How are stability and storage conditions optimized for this compound in long-term studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.